molecular formula C19H16O5 B2798218 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one CAS No. 2320267-92-1

3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2798218
CAS No.: 2320267-92-1
M. Wt: 324.332
InChI Key: ANFRRMQSNVYDBX-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromenone core substituted with ethoxybenzoyl and methoxy groups, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “4-Ethoxybenzoyl chloride” indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation . “4-METHOXYBENZOYL CHLORIDE” reacts exothermically with bases, including amines. It’s incompatible with water, strong oxidizing agents, alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one typically involves the condensation of 4-ethoxybenzoyl chloride with 8-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(4-Hydroxybenzoyl)-8-methoxy-2H-chromen-2-one.

    Reduction: 3-(4-Ethoxybenzyl)-8-methoxy-2H-chromen-2-one.

    Substitution: 3-(4-Substituted benzoyl)-8-methoxy-2H-chromen-2-one.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the chromenone core, which may confer distinct chemical and biological properties compared to other benzoyl chloride derivatives. Its combination of ethoxy and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-9-7-12(8-10-14)17(20)15-11-13-5-4-6-16(22-2)18(13)24-19(15)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFRRMQSNVYDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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